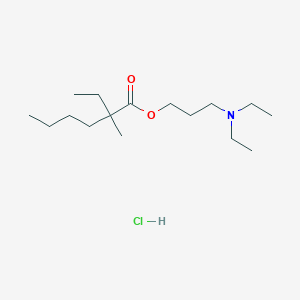![molecular formula C14H25N B14664169 7-Azadispiro[5.1.5~8~.2~6~]pentadecane CAS No. 51272-45-8](/img/structure/B14664169.png)
7-Azadispiro[5.1.5~8~.2~6~]pentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Azadispiro[515~8~2~6~]pentadecane is a unique chemical compound characterized by its intricate spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azadispiro[5.1.5~8~.2~6~]pentadecane typically involves multi-step organic reactions. One common method includes the reaction of specific cyclic ketones with primary amines under controlled conditions. For example, the Mannich reaction, which involves the condensation of a ketone, formaldehyde, and an amine, can be employed to form the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is essential to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Azadispiro[5.1.5~8~.2~6~]pentadecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can modify the spirocyclic structure by adding hydrogen atoms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines .
Applications De Recherche Scientifique
7-Azadispiro[5.1.5~8~.2~6~]pentadecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Azadispiro[5.1.5~8~.2~6~]pentadecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 1,4,9-trioxa-12-azadispiro[4.2.5~8~.2~5~]pentadecane
- 11-methyl-14-oxa-7-azadispiro[5.1.5~8~.3~6~]hexadecane
- 2,4-dimethyl-7-oxa-16-azadispiro[5.2.5~9~.2~6~]hexadecane
Comparison: Compared to these similar compounds, 7-Azadispiro[5.1.5~8~.2~6~]pentadecane stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
Propriétés
Numéro CAS |
51272-45-8 |
|---|---|
Formule moléculaire |
C14H25N |
Poids moléculaire |
207.35 g/mol |
Nom IUPAC |
7-azadispiro[5.1.58.26]pentadecane |
InChI |
InChI=1S/C14H25N/c1-3-7-13(8-4-1)11-12-14(15-13)9-5-2-6-10-14/h15H,1-12H2 |
Clé InChI |
LQADISGKSXGYNL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CCC3(N2)CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


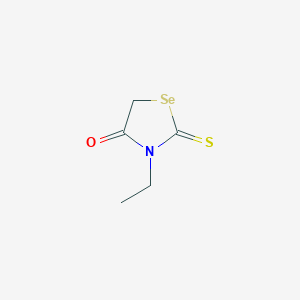

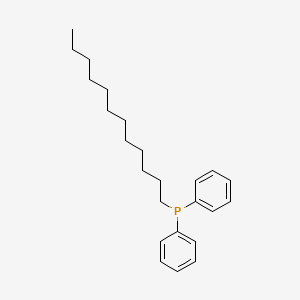
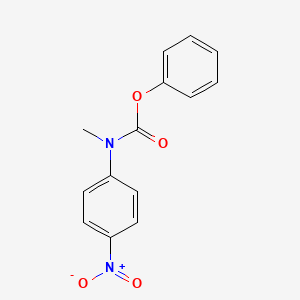
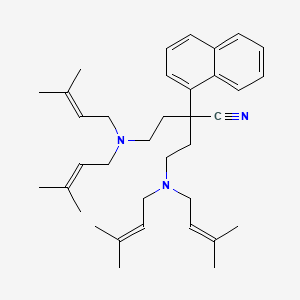
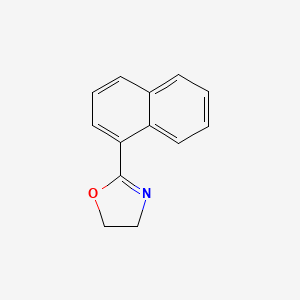
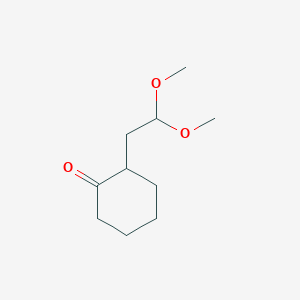
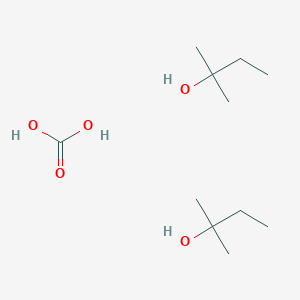
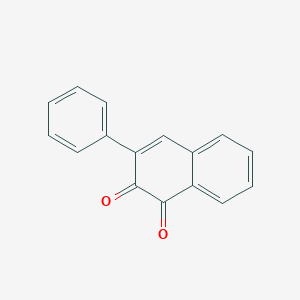
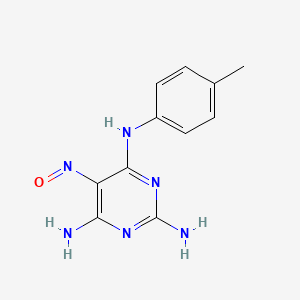
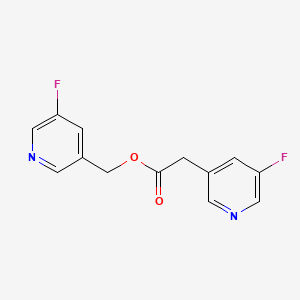
![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
